molecular formula C8H13N3O B8333507 6-Amino-2-isobutylpyrimidin-4-ol

6-Amino-2-isobutylpyrimidin-4-ol

Cat. No.: B8333507
M. Wt: 167.21 g/mol
InChI Key: VWIXSUNRGQXMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-isobutylpyrimidin-4-ol is a pyrimidine derivative characterized by an amino group at position 6, a hydroxyl group at position 4, and an isobutyl substituent at position 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their diverse functionalization and biological activity. The isobutyl group introduces steric bulk and hydrophobicity, which may influence solubility, binding affinity, and metabolic stability compared to analogs with smaller or polar substituents.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-amino-2-(2-methylpropyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5(2)3-7-10-6(9)4-8(12)11-7/h4-5H,3H2,1-2H3,(H3,9,10,11,12)

InChI Key

VWIXSUNRGQXMNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=O)N1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
6-Amino-2-isobutylpyrimidin-4-ol Isobutyl (-CH₂CH(CH₃)₂) C₈H₁₃N₃O 179.21 Steric bulk, hydrophobicity N/A
6-Amino-2-methoxypyrimidin-4-ol Methoxy (-OCH₃) C₅H₇N₃O₂ 141.13 Electron-withdrawing, polar
6-Amino-2-methylpyrimidin-4-ol Methyl (-CH₃) C₅H₇N₃O 125.13 Small, low steric hindrance
6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol Pyridinyl C₉H₈N₄O 188.19 Aromatic, π-π interactions
6-Amino-2-(allylsulfanyl)pyrimidin-4-ol Allylsulfanyl (-S-CH₂C=CH₂) C₈H₁₁N₃OS 197.26 Sulfur redox activity, unsaturation
1-[6-(Isopropylamino)pyrimidin-4-yl]piperidin-4-ol Isopropylamino + piperidinyl C₁₂H₂₀N₄O 236.32 Basicity, conformational rigidity
6-Amino-2-dihydroisoquinolinylpyrimidin-4-one Dihydroisoquinolinyl C₁₃H₁₃N₃O 227.26 Bicyclic, lipophilic

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